molecular formula C6H7FN2O B067933 2-Fluoro-4-methoxypyridin-3-amine CAS No. 175965-79-4

2-Fluoro-4-methoxypyridin-3-amine

Cat. No.: B067933
CAS No.: 175965-79-4
M. Wt: 142.13 g/mol
InChI Key: BCTRADORHKMOSX-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxypyridin-3-amine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxypyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further modified to introduce the methoxy and amine groups.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in the synthesis of complex pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a variety of arylated pyridine derivatives .

Scientific Research Applications

2-Fluoro-4-methoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and overall reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-methoxypyridin-3-amine is unique due to the combination of fluorine, methoxy, and amine groups in the pyridine ring. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-4-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTRADORHKMOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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